molecular formula C18H20N2O4S2 B2780361 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 896344-83-5

2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2780361
CAS No.: 896344-83-5
M. Wt: 392.49
InChI Key: MCKQWORXWZNWQO-UHFFFAOYSA-N
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Description

Its structure features a cyclohepta[b]thiophene core substituted with a 4-(methylsulfonyl)benzamido group at position 2 and a carboxamide at position 3. The methylsulfonyl moiety is a strong electron-withdrawing group, which may enhance binding affinity or metabolic stability compared to other substituents.

Properties

IUPAC Name

2-[(4-methylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-26(23,24)12-9-7-11(8-10-12)17(22)20-18-15(16(19)21)13-5-3-2-4-6-14(13)25-18/h7-10H,2-6H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKQWORXWZNWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, also known by its CAS number 896344-83-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4S2, with a molecular weight of 392.49 g/mol. Its structure features a cyclohepta[b]thiophene core, which is known for various biological activities.

PropertyValue
Molecular FormulaC18H20N2O4S2
Molecular Weight392.49 g/mol
CAS Number896344-83-5
PurityTypically ≥95%

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . In particular, research involving various cancer cell lines has demonstrated that it exhibits potent antiproliferative activity.

  • Cell Line Studies :
    • In a study assessing the compound's efficacy against the A549 non-small cell lung cancer cell line, it showed submicromolar growth inhibition (GI50) values.
    • The compound demonstrated superior antiproliferative activity compared to standard chemotherapeutics such as nocodazole across several cancer cell lines including OVACAR-4 and T47D.
    Cell LineGI50 (μM)Comparison (Nocodazole)
    A5492.0122.28
    OVACAR-42.2720.75
    CAKI-10.691.11
    T47D0.36281.283
  • Mechanism of Action :
    • The mechanism behind its anticancer effects includes inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the activation of caspases (3, 8, and 9).
    • Studies have indicated that the compound inhibits tubulin polymerization, which is critical for cancer cell division and proliferation.

Cytotoxicity Assessment

In addition to its anticancer effects, the compound was evaluated for cytotoxicity against normal cells. The results indicated minimal cytotoxicity at effective therapeutic concentrations.

Case Studies

A notable case study involved in vivo testing using a CT26 murine model, where treatment with the compound resulted in a significant reduction in tumor growth compared to untreated controls. This supports its potential as a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Substituent Analysis

The benzamido and carboxamide substituents are critical for bioactivity. Key analogs and their substituents are summarized below:

Compound Name (ID) Benzamido Substituent Carboxamide Substituent Key Structural Features Reference
Target Compound 4-(Methylsulfonyl)phenyl -NH2 (unsubstituted) Electron-withdrawing sulfonyl group N/A
Compound 40 (2) 4-Methoxyphenyl Pyridin-2-yl Electron-donating methoxy group
Compound 41 (2) 2-Methoxyphenyl 3-((2-Methoxyphenyl)carbamoyl) Bulky aromatic substituent
Compound 7 (4) 2-Chloro-4-fluorophenyl Pyridin-2-yl Halogenated aromatic group
Compound 27 (7) 4-Aminophenyl Pyridin-2-yl Electron-donating amino group
VIc (8) 4-(2-Fluorobenzyl)piperazin-1-yl -NH2 Piperazine-linked fluorobenzyl group
STK390738 (12) 3,4-Dimethylphenyl -NH2 Methyl-substituted aromatic ring

Key Observations :

  • Electron Effects : The methylsulfonyl group in the target compound may enhance polar interactions (e.g., hydrogen bonding, dipole-dipole) compared to electron-donating groups (methoxy in Compound 40) or halogenated groups (chloro/fluoro in Compound 7) .
  • Steric Effects : Bulky substituents (e.g., Compound 41) may hinder binding in sterically constrained enzyme active sites, whereas the methylsulfonyl group offers a balance of size and polarity.

Key Observations :

  • Yields vary significantly (20–80%) depending on substituent reactivity and purification methods. The target compound’s synthesis would likely follow similar methods, but the methylsulfonyl group’s strong electron-withdrawing nature may require optimized conditions.

Physical-Chemical Properties

Melting points and spectroscopic data provide insights into stability and structural confirmation:

Compound Name (ID) Melting Point (°C) ¹H NMR (δ, ppm) Key Spectral Features Reference
Compound 7 (4) 162–163 1.40–1.85 (m, cycloheptane CH₂), 6.95–7.05 (aromatic) Chloro/fluorine shifts observed
Compound 27 (7) 210–212 1.40–1.85 (m, cycloheptane CH₂), 6.95–7.05 (aromatic) Amino group resonance at δ 6.95
VIc (8) 170–172 7.15–7.44 (aromatic H), 8.84 (NH) Fluorobenzyl and piperazine peaks

Key Observations :

  • Higher melting points (e.g., 210°C for Compound 27) correlate with hydrogen-bonding capacity (amino group) . The methylsulfonyl group in the target compound may similarly increase melting point due to polar interactions.

Key Observations :

  • The methylsulfonyl group’s electron-withdrawing nature may enhance binding to viral polymerase or enzyme active sites compared to methoxy or halogenated analogs.

Q & A

(Basic) What are the critical steps in synthesizing 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?

Answer:
The synthesis typically involves:

  • Core structure preparation : Starting with methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, which is functionalized via acylation or sulfonylation reactions .
  • Sulfonylation : Reacting the amino group with 4-(methylsulfonyl)benzoyl chloride under anhydrous conditions (e.g., dry dichloromethane or DMF) with a base like triethylamine to neutralize HCl .
  • Carboxamide formation : Hydrolysis of the methyl ester to a carboxylic acid, followed by coupling with an amine using carbodiimide reagents (e.g., EDC/HOBt) .
    Key considerations : Temperature control (0–5°C for exothermic steps), solvent purity, and catalyst selection to minimize side reactions (e.g., racemization or sulfonate ester formation) .

(Advanced) How can structural contradictions in derivatives be resolved using spectroscopic methods?

Answer:

  • NMR analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry. For example, cycloheptane protons appear as multiplet signals (δ 1.40–2.85 ppm), while sulfonyl benzamido protons resonate as aromatic doublets (δ 7.50–8.20 ppm) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in analogs like 2-[(2-fluorobenzoyl)amino] derivatives, where crystal packing confirms planar thiophene-carboxamide alignment .
  • Mass spectrometry : HRMS validates molecular weight and detects impurities (e.g., unreacted intermediates) .

(Basic) Which analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

  • HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
  • FTIR : Confirm functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm1^{-1}, carboxamide C=O at 1650–1700 cm1^{-1}) .
  • Melting point : Sharp melting points (e.g., 230–234°C) indicate crystallinity and purity .

(Advanced) How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance sulfonylation efficiency compared to dichloromethane .
  • Catalyst tuning : Pyridine or DMAP improves acylation rates by stabilizing reactive intermediates .
  • Temperature gradients : Gradual warming (0°C → room temperature) reduces side reactions during carboxamide coupling .
    Example : A 40% yield increase was observed for ethylsulfonyl analogs when DMF replaced THF in benzamido formation .

(Basic) How is purity assessed during synthesis?

Answer:

  • HPLC-DAD : Monitor reaction progress and quantify impurities (e.g., unreacted starting materials) with UV detection at 254 nm .
  • TLC : Use silica plates (eluent: ethyl acetate/hexane 3:7) to track intermediates, visualized under UV or iodine vapor .

(Advanced) What structure-activity relationship (SAR) strategies enhance bioactivity in cycloheptathiophene derivatives?

Answer:

Modification Impact on Bioactivity Reference
Sulfonyl group : Methyl → EthylIncreased lipophilicity improves Mycobacterium tuberculosis inhibition (IC50_{50} ↓ 20%) by enhancing Pks13 binding .
Carboxamide substitution : Aryl vs. alkylAryl groups (e.g., pyridinyl) boost anti-HIV RNase H inhibition (EC50_{50} = 1.2 µM) via π-π stacking .
Cycloheptane ring expansion : 7-membered → 6-memberedReduced anticancer activity (HepG2 IC50_{50} ↑ from 8 µM to >50 µM) due to conformational strain .

(Advanced) How can conflicting bioactivity data between analogs be resolved?

Answer:

  • Dose-response profiling : Validate discrepancies using SRB cytotoxicity assays (e.g., NCI-60 panel) to rule out false positives .
  • Target engagement assays : Surface plasmon resonance (SPR) confirms direct binding to Pks13 or RNase H, excluding off-target effects .
  • Solubility correction : Adjust DMSO concentration (<1%) to prevent aggregation artifacts in antimicrobial assays .

(Basic) How should hygroscopic intermediates be handled during synthesis?

Answer:

  • Storage : Use desiccators with silica gel or molecular sieves for moisture-sensitive intermediates (e.g., free carboxamides) .
  • Reaction conditions : Conduct acylation under nitrogen or argon to prevent hydrolysis .

(Advanced) What computational approaches predict target interactions for this compound?

Answer:

  • Docking studies : AutoDock Vina models sulfonyl benzamido binding to Pks13 (PDB: 6H3N), identifying key hydrogen bonds with Thr1684^{1684} and hydrophobic contacts with Leu1700^{1700} .
  • MD simulations : GROMACS assesses stability of RNase H-compound complexes (RMSD < 2 Å over 100 ns) .

(Advanced) How to design a cytotoxicity assay for evaluating anticancer potential?

Answer:

  • SRB assay : Fix cells (e.g., HepG2) with trichloroacetic acid, stain with sulforhodamine B, and measure optical density at 564 nm .
  • Controls : Include cisplatin (positive control) and vehicle (DMSO) to normalize results.
  • Data analysis : Calculate IC50_{50} using nonlinear regression (GraphPad Prism) .

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